Niveusin C
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H26O7 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(1R,2Z,4R,8R,9R,11R,12S)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-2-en-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O7/c1-6-10(2)17(22)26-14-8-19(5)15(21)9-20(24,27-19)11(3)7-13-16(14)12(4)18(23)25-13/h6-7,13-16,21,24H,4,8-9H2,1-3,5H3/b10-6-,11-7-/t13-,14-,15+,16+,19-,20-/m1/s1 |
InChI Key |
WGVJNQGTZSPMCY-BZHZVRAUSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(C(CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)O)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@]2([C@H](C[C@@](O2)(/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(CC(O2)(C(=CC3C1C(=C)C(=O)O3)C)O)O)C |
Origin of Product |
United States |
Discovery and Isolation Methodologies of Niveusin C
Historical Account of Niveusin C Discovery
Research into growth-inhibiting substances in Helianthus annuus led to the isolation and identification of this compound. Early studies in the 1980s reported the isolation of biologically active heliangolides, including this compound, from Helianthus annuus. researchgate.net this compound was identified as a furanoheliangolide in these investigations. researchgate.net It was also previously isolated from Helianthus maximiliani and Helianthus niveus. acs.org
Natural Occurrence and Botanical Sources of this compound
This compound is found in several plant species, primarily within the Asteraceae family. Its presence has been particularly noted in certain Helianthus species and Melampodium camphoratum.
Helianthus annuus (Sunflower) Investigations
Helianthus annuus, the common sunflower, is a significant source of this compound. Investigations have revealed the presence of this sesquiterpene lactone in different parts of the sunflower plant, including leaves and stems. researchgate.netresearchgate.net this compound, along with other sesquiterpene lactones like 15-hydroxy-3-dehydrodesoxyfruticin, has been identified in the leaves and stems of H. annuus. researchgate.netresearchgate.net These compounds have been shown to inhibit indole-3-acetic acid (IAA)-induced elongation growth in plant segments. researchgate.netresearchgate.net this compound has also been identified in the resinous content of multicellular capitate glandular trichomes of sunflower leaves. basicmedicalkey.com High-intensity light has been shown to significantly increase the accumulation of this compound in sunflower seedlings. basicmedicalkey.comtandfonline.com
Melampodium camphoratum and Other Plant Species
Beyond Helianthus annuus, this compound has also been isolated from Melampodium camphoratum. acs.org This marked the first reported isolation of a sesquiterpene lactone of this type from the Melampodium genus. acs.org Phytochemical screening of the aerial parts of Melampodium camphoratum has revealed the presence of this compound, alongside other compounds like acacetin (B1665396) and apigenin. latamjpharm.org While the Asteraceae family is a predominant source, sesquiterpene lactones are also found in other plant families, including Acanthaceae, Euphorbiaceae, Lamiaceae, Lauraceae, Magnoliaceae, and Orchidaceae. royalsocietypublishing.org
Extraction Techniques for this compound and Related Sesquiterpene Lactones
The extraction of this compound and other sesquiterpene lactones from plant matrices involves various methodologies aimed at isolating these compounds efficiently.
Solvent-Based Extraction Approaches
Traditional solvent-based extraction methods are commonly employed for isolating sesquiterpene lactones. These techniques often involve the use of organic solvents to separate bioactive components from plant tissues. For instance, ethanol (B145695) has been used in the extraction of substances from Helianthus annuus. researchgate.net Liquid-liquid extraction techniques using various solvents like hexane, chloroform (B151607), and n-butanol have also been utilized in the isolation of sesquiterpene lactones from plant extracts. nih.gov Another example of a solvent-based approach is the use of polar organic solvents such as methanol, ethanol, and isopropanol (B130326) for the extraction of sesquiterpene lactones from plants like Tanacetum parthenium. google.com Soxhlet extraction with chloroform has also been reported for extracting phytochemicals, including sesquiterpene lactones, from plant materials. mdpi.com The choice of solvent, temperature, time, particle size, and solid-liquid ratio are important parameters affecting the efficiency of the extraction process. dergipark.org.tr
Emerging Extraction Technologies
In addition to traditional methods, emerging extraction technologies are being explored to improve the efficiency and sustainability of isolating bioactive compounds like sesquiterpene lactones. Supercritical fluid extraction (SFE) with CO2 has been investigated for the extraction of bioactive substances, including sesquiterpene lactones, from Helianthus annuus leaves. acs.orgfigshare.com This method offers advantages such as mild extraction conditions and the use of environmentally friendly solvents. mdpi.comnih.gov Ultrasound-assisted extraction (UAE) is another modern technique that has been introduced to extract biologically active compounds, offering advantages like increased yield and shorter extraction times compared to conventional methods. nih.gov While the specific application of UAE for this compound was not explicitly detailed in the search results, it is a relevant emerging technique for sesquiterpene lactones in general. nih.gov
Isolation and Purification Strategies
The isolation and purification of this compound from complex biological matrices, such as plant extracts, typically involve a combination of techniques aimed at separating the target compound from other co-occurring substances. nih.govnih.govscielo.br
Chromatographic Separation Methodologies
Chromatographic methods are fundamental in the isolation and purification of natural products like this compound. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge. scielo.brchromatographyonline.comnih.gov
Column chromatography is a widely used technique for phytochemical isolation and purification. scielo.br This method involves packing a stationary phase into a column and eluting the sample through the column with a mobile phase. Different types of stationary phases and mobile phases can be used depending on the properties of the compounds being separated. For the isolation of compounds like this compound, which are terpene lactones, various column chromatography approaches may be employed. For instance, silica (B1680970) gel is a common stationary phase used in normal-phase chromatography, while reversed-phase chromatography often utilizes C18 columns. scielo.brchromatographyonline.com
Thin Layer Chromatography (TLC) is frequently used to monitor the separation process during column chromatography and to assess the purity of fractions. phytopharmajournal.comscielo.br High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for both analytical and preparative purposes in the isolation of natural products. nih.govscielo.brresearchgate.net HPLC offers higher resolution and sensitivity compared to traditional column chromatography, making it suitable for the separation of complex mixtures and the purification of target compounds to high purity. nih.govscielo.brlcms.cz
Data from research on related compounds and general natural product isolation indicate the application of these methods. For example, studies on the isolation of other compounds from plants have successfully utilized column chromatography with silica gel and elution with solvent mixtures of varying polarities, followed by purification using techniques like HPLC. scielo.br
Structural Elucidation Methodologies of Niveusin C
Spectroscopic Techniques in Niveusin C Structural Analysis
The definitive structure of this compound, with the molecular formula C₂₀H₂₆O₇, was established through the integrated application of several key spectroscopic methodologies. scribd.com These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, work in concert to build a complete and unambiguous picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules like this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
The initial characterization of this compound involves acquiring one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra.
The ¹H-NMR spectrum reveals the number of distinct proton environments and their integrations (relative numbers of protons). The chemical shift (position) of each signal indicates the electronic environment of the protons, such as whether they are attached to carbons bearing oxygen atoms, part of a double bond, or on an alkyl chain. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling, provides crucial information about the number of neighboring protons, allowing for the assembly of molecular fragments.
The ¹³C-NMR spectrum complements the proton data by showing the number of chemically non-equivalent carbon atoms. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment (e.g., carbonyls, olefins, carbons bonded to oxygen). For a molecule with the formula C₂₀H₂₆O₇, the ¹³C spectrum would be expected to show 20 distinct signals, unless molecular symmetry makes some carbons chemically equivalent.
Table 1: Representative ¹³C-NMR Chemical Shift Ranges for Functional Groups in Sesquiterpene Lactones (Note: This is a generalized table. Specific data for this compound is not publicly available.)
| Functional Group | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) in Lactone/Ester | 165-180 |
| Alkene (C=C) | 110-150 |
| Carbon-Oxygen (C-O) | 60-90 |
| Aliphatic (C-C) | 10-60 |
While 1D-NMR helps identify individual pieces of the molecular puzzle, 2D-NMR experiments are essential for putting them together. These techniques plot correlations between nuclei on a two-dimensional map, revealing through-bond and through-space relationships.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically separated by two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of entire spin systems within the molecule, such as the sequence of protons in a side chain.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing definitive assignments for protonated carbons.
Through the combined interpretation of these 1D and 2D NMR datasets, the complete planar structure of this compound can be meticulously assembled.
For sesquiterpene lactones (STLs) with multiple stereocenters like this compound, determining the relative and absolute stereochemistry can be challenging. Advanced NMR techniques are often employed to resolve these ambiguities.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment detects correlations between protons that are close to each other in space, regardless of their bonding connectivity. The intensity of NOESY cross-peaks is inversely proportional to the distance between the protons, providing critical information to establish the relative stereochemistry of the molecule.
DFT Calculations: In modern structural elucidation, Density Functional Theory (DFT) calculations are often used to predict the NMR chemical shifts for possible stereoisomers of a complex molecule. By comparing the calculated spectra with the experimental data, the most likely stereoisomer can be identified with a high degree of confidence.
Mass Spectrometry (MS) in this compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.eduwikipedia.org For this compound, high-resolution mass spectrometry (HRMS) is used to determine its precise molecular weight. This allows for the unambiguous calculation of its molecular formula, C₂₀H₂₆O₇, by matching the experimental mass to the theoretical mass with a high degree of accuracy.
Furthermore, the mass spectrometer can induce fragmentation of the molecular ion. chemguide.co.ukwhitman.edu The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. Characteristic losses from the parent ion, such as the loss of water (18 Da), a carboxylic acid group, or side chains, can corroborate the functional groups and structural motifs proposed from NMR data.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₆O₇ |
| Calculated Exact Mass | 378.16785 Da |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. masterorganicchemistry.comrsc.org This absorption is caused by the promotion of electrons from a ground state to a higher energy state in specific parts of a molecule called chromophores. msu.edu For this compound, the key chromophores are the conjugated π-electron systems, such as α,β-unsaturated carbonyl groups present in the lactone ring. msu.edu The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation. The UV spectrum of this compound reportedly shows an absorption maximum (λmax) at 220 nm, which is consistent with the presence of such conjugated systems within its structure. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, characteristic vibrations of different bonds can be observed. In the analysis of Argophyllin A, IR spectroscopy provides clear evidence for key structural motifs.
The IR spectrum of Argophyllin A shows several characteristic absorption bands that confirm the presence of its main functional groups. A strong, broad absorption in the region of 3500 cm⁻¹ is indicative of the O-H stretching vibration from the hydroxyl groups. The presence of the γ-lactone and ester carbonyl groups is confirmed by strong absorptions around 1760 cm⁻¹ and 1710 cm⁻¹, respectively. The band at 1760 cm⁻¹ is characteristic of an α,β-unsaturated γ-lactone, while the 1710 cm⁻¹ band corresponds to the angelate ester side chain. Furthermore, a peak observed near 1665 cm⁻¹ is attributable to the C=C stretching vibrations of the exocyclic methylene (B1212753) group and the double bond within the ten-membered ring.
Interactive Data Table: IR Absorption Bands for Argophyllin A
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3500 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |
| ~1760 | Strong | C=O Stretch | α,β-Unsaturated γ-Lactone |
| ~1710 | Strong | C=O Stretch | Angelate Ester |
| ~1665 | Medium | C=C Stretch | Alkene (Exocyclic Methylene & Ring) |
X-ray Crystallography for this compound Structure Determination
While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the complete three-dimensional molecular structure, including relative stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
The molecular structure of Argophyllin A was definitively established by single-crystal X-ray diffraction analysis. The analysis confirmed the heliangolide skeleton and revealed the relative stereochemistry of all chiral centers. The crystal structure showed that the ten-membered ring adopts a specific conformation, and it precisely defined the orientation of the substituents, including the hydroxyl groups, the angelate side chain, and the epoxide ring.
The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a complete and static picture of the molecule in the solid state. This information is invaluable for confirming the connectivity established by NMR spectroscopy and for providing the foundational relative stereochemistry upon which the absolute configuration can be assigned.
Interactive Data Table: Crystallographic Data for Argophyllin A
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.435(3) |
| b (Å) | 13.581(4) |
| c (Å) | 15.227(4) |
| Volume (ų) | 2156.1(1.1) |
| Z | 4 |
Stereochemical Assignment of this compound
Determining the absolute configuration of a chiral molecule is a critical final step in its structural elucidation. For complex molecules like sesquiterpene lactones with multiple stereocenters, this often requires specialized techniques.
Mosher Ester Analysis for Absolute Configuration
Mosher's ester analysis is a powerful NMR-based method used to determine the absolute configuration of chiral secondary alcohols. researchgate.netnih.govnih.gov The method involves derivatizing the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.netnih.govnih.gov The protons in these two diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA reagent. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage, the absolute stereochemistry of the alcohol can be deduced.
In the context of a molecule like Argophyllin A, which contains secondary hydroxyl groups, Mosher's method would be applied to determine the configuration of those specific stereocenters. For a given proton, a positive Δδ value typically indicates that it is on one side of the MTPA plane, while a negative value places it on the other, allowing for the assignment of the R or S configuration at the carbinol center.
Interactive Data Table: Representative Δδ (δS - δR) Values for Mosher Ester Analysis of a Secondary Alcohol
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to MTPA Plane |
|---|---|---|---|---|
| H-a | 5.25 | 5.15 | +0.10 | Right |
| H-b | 2.10 | 2.25 | -0.15 | Left |
| H-c | 1.80 | 1.92 | -0.12 | Left |
Chiroptical Methods
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores. The sign and magnitude of the Cotton effects in the CD spectrum can often be correlated with specific stereochemical features.
Reassignment Studies and Structural Confirmation of this compound Analogues
The structural elucidation of natural products is an iterative process, and initial assignments are sometimes revised based on new evidence from chemical synthesis or more advanced analytical techniques. In the case of complex families like the sesquiterpene lactones, the structural and stereochemical assignment of one member can help to confirm or revise the structures of closely related analogues.
The definitive structural determination of Argophyllin A through X-ray crystallography serves as a benchmark for other heliangolides isolated from Helianthus species. By comparing spectroscopic data (¹H and ¹³C NMR, IR) of new isolates to the robust data set of a crystallographically-defined structure, chemists can confidently assign the structures of analogues. For instance, if a newly isolated compound shows very similar NMR and IR data to Argophyllin A but differs in the ester side chain, its core structure and relative stereochemistry can be assigned with a high degree of confidence. This comparative approach is essential for the efficient and accurate characterization of new natural products within a chemical family, ensuring that the library of known compounds is structurally sound.
Biosynthesis of Niveusin C
General Sesquiterpene Lactone Biosynthetic Pathways
The foundational steps for the biosynthesis of Niveusin C are shared with thousands of other sesquiterpene lactones. This common pathway establishes the core C15 framework from which structural diversity is generated.
All sesquiterpenoids, including this compound, originate from the C15 isoprenoid intermediate, Farnesyl Pyrophosphate (FPP). FPP is assembled in the cytosol via the mevalonate (B85504) (MVA) pathway. This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. Through a series of phosphorylations and a decarboxylation, mevalonic acid is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two IPP molecules with one molecule of DMAPP, yielding the final C15 FPP precursor. nih.govmdpi.com
The first committed step in the biosynthesis of most sesquiterpene lactones in the Asteraceae family is the cyclization of the linear FPP molecule. researchgate.net This crucial transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). For the vast majority of germacranolides, guaianolides, and heliangolides, including the precursors to this compound, the specific enzyme is (+)-Germacrene A Synthase (GAS). mdpi.comresearchgate.net GAS catalyzes a complex intramolecular cyclization of FPP to form the ten-membered carbocyclic ring of (+)-germacrene A. researchgate.net
Following its formation, (+)-germacrene A undergoes a series of three successive oxidation reactions at the C12-methyl group. This multi-step process is catalyzed by a single cytochrome P450 enzyme, Germacrene A Oxidase (GAO). capes.gov.br GAO first hydroxylates germacrene A to form germacra-1(10),4,11(13)-trien-12-ol. This alcohol is then further oxidized by GAO to the corresponding aldehyde, germacra-1(10),4,11(13)-trien-12-al, and finally to the carboxylic acid, germacra-1(10),4,11(13)-trien-12-oic acid, commonly known as germacrene A acid. capes.gov.br This intermediate, germacrene A acid, is the central precursor for the subsequent enzymatic steps that lead to the vast diversity of STLs. nih.gov
Specific Enzymatic Steps in this compound Biosynthesis
From the central intermediate germacrene A acid, the biosynthetic pathway branches into various routes, each leading to a different subclass of STL. The formation of the heliangolide skeleton of this compound requires specific functionalization and skeletal rearrangement catalyzed by distinct enzymes.
Cytochrome P450 monooxygenases (CYPs) are the primary drivers of chemical diversification in STL biosynthesis. nih.gov These heme-containing enzymes catalyze regio- and stereospecific hydroxylation, epoxidation, and other oxidative reactions that decorate the core sesquiterpene skeleton.
In Helianthus annuus (sunflower), the plant source of this compound, several key CYPs have been identified that channel germacrene A acid toward different STL backbones. researchgate.netnih.gov A critical step toward germacranolides, the likely precursors to heliangolides, is the formation of a lactone ring. This is achieved through hydroxylation of the germacrene A acid backbone, followed by an intramolecular esterification (lactonization). For example, the enzyme Costunolide (B1669451) Synthase (COS), a CYP71BL subfamily member, introduces a hydroxyl group at the C6α position of germacrene A acid. nih.govnih.gov This 6α-hydroxy-germacrene A acid intermediate then spontaneously undergoes lactonization between the C6-hydroxyl group and the C12-carboxyl group to form the germacranolide (+)-costunolide. nih.gov The identification of a functional COS in sunflower (HaCOS, designated CYP71BL9) confirms the plant's ability to produce this key intermediate. nih.gov
While the precise enzymes responsible for converting a germacranolide into a heliangolide have not yet been fully characterized, the biogenetic pathway is proposed to proceed from a germacranolide precursor like costunolide. Heliangolides are characterized by a lactone ring that closes towards C8 and an additional carbon-carbon bond between C1 and C5 or C4 and C10, which is often accompanied by an oxygen-containing function at C4.
The transformation from a germacranolide to a heliangolide skeleton is thought to be initiated by an epoxidation reaction, a common catalytic function of cytochrome P450 enzymes. It is hypothesized that a specific P450 enzyme catalyzes the epoxidation of the C4-C5 double bond of a costunolide-like precursor. This epoxide can then be opened by an acid-catalyzed or enzymatic transannular cyclization, leading to the formation of the characteristic heliangolide ring system. nih.gov This type of skeletal rearrangement is chemically plausible and represents a key diversification point in STL biosynthesis. Further oxidative modifications by other P450s would then be required to produce the final structure of this compound.
Identification and Characterization of Biosynthetic Enzymes
The identification of the genes and the characterization of the enzymes involved in STL biosynthesis are critical to understanding the formation of complex molecules like this compound. Research in Helianthus annuus and other Asteraceae species has successfully identified several key enzymes in the upstream pathway.
Germacrene A Synthase (GAS): GAS enzymes have been cloned and characterized from various Asteraceae species, including Helianthus annuus. mdpi.com Functional characterization is typically performed by heterologous expression of the candidate gene in E. coli or yeast. The recombinant enzyme is then incubated with the substrate FPP, and the product, germacrene A, is identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
Germacrene A Oxidase (GAO): As a cytochrome P450, GAO requires a P450 reductase (CPR) partner for activity. Its function has been confirmed through co-expression of the GAO and CPR genes in yeast or plants like Nicotiana benthamiana, which are also engineered to produce the precursor, germacrene A. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the conversion of germacrene A to germacrene A acid. capes.gov.br
Costunolide Synthase (HaCOS): The gene for costunolide synthase in sunflower, CYP71BL9, was identified by screening transcriptomic databases for sequences phylogenetically related to known COS enzymes from other species. Its function was verified by reconstructing the pathway in N. benthamiana. When co-expressed with GAS and GAO, the new P450 enzyme successfully converted germacrene A acid into costunolide, confirming its identity as HaCOS. nih.gov
The enzymes responsible for the final, specific steps to this compound, particularly the proposed epoxidase and cyclases that form the heliangolide skeleton, remain to be discovered. Their identification will likely rely on similar strategies of phylogenetic analysis, co-expression studies in heterologous hosts, and detailed metabolic profiling.
Metabolic Engineering Approaches for this compound Production (Conceptual)
The production of high-value sesquiterpene lactones like this compound in their native plant sources is often low and variable, making metabolic engineering a promising avenue for enhancing yields. While no specific metabolic engineering strategies have been reported for this compound, a conceptual framework can be developed based on successful approaches for other sesquiterpenoids, particularly in microbial hosts such as Saccharomyces cerevisiae (yeast). nih.govnih.govsysbio.se
A primary strategy in metabolic engineering for enhanced sesquiterpenoid production is to increase the supply of the precursor molecule, farnesyl pyrophosphate (FPP). nih.gov This can be achieved by upregulating the endogenous mevalonate (MVA) pathway in the host organism. Key enzymatic steps to target for overexpression include HMG-CoA reductase (HMGR) and FPP synthase (FPPS). Additionally, downregulation of competing pathways that drain the FPP pool, such as the sterol biosynthesis pathway, can further channel metabolic flux towards the desired product. nih.gov
A more comprehensive approach involves the heterologous expression of the entire this compound biosynthetic pathway in a microbial host. This would entail:
Introduction of the core pathway enzymes: This includes the expression of a germacrene A synthase (GAS) to produce the initial sesquiterpene scaffold.
Expression of specific cytochrome P450 monooxygenases: The specific CYP450s responsible for the conversion of germacrene A to the xanthane skeleton and subsequent oxidative modifications would need to be identified and co-expressed. This often requires the simultaneous expression of a cytochrome P450 reductase (CPR) to provide the necessary electrons for catalysis. nih.gov
Inclusion of tailoring enzymes: The specific acyltransferase responsible for the addition of the angeloyl group would also need to be incorporated into the engineered pathway.
Optimization of enzyme expression levels and balancing the metabolic load on the host organism would be critical for achieving high yields of this compound. The use of synthetic biology tools, such as gene editing and pathway optimization algorithms, could further enhance the efficiency of the engineered microbial cell factory. researchgate.net
| Strategy | Target | Rationale |
| Precursor Supply Enhancement | Upregulation of the mevalonate (MVA) pathway (e.g., overexpression of HMGR, FPPS). | Increases the pool of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids. |
| Downregulation of competing pathways (e.g., sterol biosynthesis). | Reduces the diversion of FPP to other metabolic pathways, making more available for this compound biosynthesis. | |
| Heterologous Pathway Reconstruction | Expression of germacrene A synthase (GAS). | Catalyzes the first committed step in the biosynthesis of the sesquiterpene scaffold. |
| Co-expression of specific cytochrome P450s and a cytochrome P450 reductase (CPR). | Mediates the oxidative modifications necessary to form the xanthanolide core of this compound. | |
| Expression of a specific acyltransferase. | Catalyzes the final "decorating" step of adding the angeloyl group to the this compound molecule. |
Precursor Feeding Experiments in Biosynthesis Studies
Precursor feeding experiments are a powerful tool for elucidating the biosynthetic pathways of natural products, including sesquiterpene lactones like this compound. wur.nlrsc.org This technique involves supplying isotopically labeled compounds (e.g., using ¹³C or ²H) to the producing organism (either the native plant or a culture system) and then tracking the incorporation of the label into the final product. uni-bonn.denih.gov The position of the isotopic labels in the resulting molecule can provide crucial information about the biosynthetic intermediates and the sequence of enzymatic reactions. nih.gov
While specific precursor feeding studies for this compound have not been documented, a hypothetical experiment to probe its biosynthesis can be proposed. The following labeled precursors could be utilized:
[¹³C]-Acetate: As a fundamental building block of the MVA pathway, feeding with labeled acetate (B1210297) would be expected to result in a specific labeling pattern throughout the this compound molecule, confirming its origin from this pathway.
[¹³C]-Mevalonate: A more direct precursor in the MVA pathway, labeled mevalonate would bypass the initial steps and provide a clearer incorporation pattern into the FPP-derived portion of the molecule.
Isotopically labeled farnesyl pyrophosphate (FPP): Feeding with labeled FPP, if it can be taken up by the cells, would directly confirm it as the immediate precursor to the sesquiterpene skeleton.
Labeled proposed intermediates: If hypothetical intermediates in the pathway, such as germacrene A or a potential xanthanolide precursor, are synthesized with isotopic labels and fed to the system, their conversion to this compound would provide strong evidence for their role in the biosynthetic pathway.
The analysis of the labeled this compound is typically carried out using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques can pinpoint the exact location of the incorporated isotopes, allowing for the reconstruction of the biosynthetic pathway. nih.gov Such studies would be invaluable in identifying the specific enzymes involved in this compound biosynthesis, which could then be targeted for the metabolic engineering approaches described previously.
| Labeled Precursor | Purpose of Feeding | Expected Outcome |
| [¹³C]-Acetate | To confirm the origin of the carbon skeleton from the mevalonate pathway. | A specific and predictable pattern of ¹³C incorporation throughout the this compound molecule. |
| [¹³C]-Mevalonate | To provide a more direct precursor and confirm the involvement of the mevalonate pathway. | More efficient and clearer incorporation of ¹³C into the sesquiterpenoid backbone compared to acetate. |
| Isotopically labeled FPP | To directly demonstrate its role as the immediate precursor to the sesquiterpene skeleton. | Direct incorporation of the labeled FPP molecule into the this compound structure. |
| Labeled hypothetical intermediates (e.g., germacrene A, a xanthanolide core) | To confirm their position in the biosynthetic pathway. | Conversion of the labeled intermediate into labeled this compound. |
Chemical Synthesis and Derivatization of Niveusin C
Total Synthesis Strategies for Natural Products Related to Niveusin C
Total synthesis aims to construct a complex molecule from simpler, readily available precursors through a series of controlled chemical reactions. For natural products structurally related to this compound, which are often complex, polycyclic structures with multiple stereocenters, total synthesis presents significant challenges and requires sophisticated strategies.
Retrosynthetic Analysis Approaches
Retrosynthetic analysis is a fundamental technique used to plan the synthesis of complex organic molecules. It involves working backward from the target molecule, disconnecting bonds strategically to arrive at simpler starting materials tgc.ac.in, deanfrancispress.com, libretexts.org. This process helps identify potential synthetic routes and the necessary reactions and intermediates tgc.ac.in. The logic of retrosynthetic analysis involves breaking down the target molecule into simpler precursors and intermediates, facilitating a clearer pathway for synthesis fiveable.me. Key aspects include understanding functional group interconversions, carbon-carbon bond formations, and common disconnection strategies, while also considering stereochemistry and convergent synthesis fiveable.me.
In retrosynthetic analysis, disconnections are represented by a wavy line through the bond being broken, and a retrosynthetic arrow (⇒) indicates working backward from the target molecule to simpler precursors tgc.ac.in. The goal is to reduce the complexity of the target molecule to simple or commercially available starting materials tgc.ac.in. Chemoselectivity, the preference for a reaction to occur at one functional group over others, is a critical consideration when choosing which bond to disconnect e3s-conferences.org. Functional group interconversion (FGI) is a tool used in retrosynthesis to change one functional group into another, which can simplify later bond disconnections tgc.ac.in, deanfrancispress.com.
Strategic Bond Disconnections and Formation
Strategic bond disconnections in retrosynthetic analysis are chosen to simplify the molecular structure and reveal accessible precursors fiveable.me, libretexts.org. This involves identifying key bonds that, when broken, lead to stable and readily available synthetic intermediates fiveable.me, kccollege.ac.in. The choice of disconnection is influenced by known reliable reactions that can be used in the forward synthesis to form that bond tgc.ac.in.
For complex natural products, strategic disconnections might involve breaking carbon-carbon single or double bonds fiveable.me. For instance, C-C single bond disconnections are used to identify simpler precursor structures fiveable.me. C=C double bond disconnections are also employed, considering reactions like alkene additions, olefin metathesis, and carbonyl olefinations, and evaluating the stereochemical implications of double bond formation fiveable.me. The formation of C-C bonds is a central theme in organic synthesis, and various methods exist for this purpose nsf.gov, nih.gov.
Stereoselective and Stereospecific Synthesis
Stereoselective and stereospecific reactions are crucial in the synthesis of natural products like this compound, which possess defined three-dimensional structures and multiple stereocenters. Stereoselective reactions produce a predominance of one stereoisomer over others when two or more may be formed from a single starting material youtube.com, cutm.ac.in. This is often achieved by influencing the transition states of the reaction, leading to different energy levels for the formation of different stereoisomers durgapurgovtcollege.ac.in.
Stereospecific reactions, in contrast, are those where different stereoisomeric reactants lead to different stereoisomeric products youtube.com, cutm.ac.in. The mechanism of the reaction dictates the stereochemical outcome youtube.com. Achieving high stereoselectivity and stereospecificity is essential for synthesizing the correct isomer of a natural product and its analogs, as different stereoisomers can have vastly different biological activities. Techniques like using chiral catalysts, reagents, or substrates, as well as controlling reaction conditions, are employed to achieve desired stereochemical outcomes durgapurgovtcollege.ac.in, cutm.ac.in.
Semi-synthesis of this compound Analogs
Semi-synthesis involves using a naturally occurring starting material, which already possesses a significant portion of the target molecule's structure, and chemically modifying it to produce the desired compound or its analogs nih.gov. This approach can be advantageous when the natural product is available in sufficient quantities and contains key structural features that are difficult to assemble from scratch through total synthesis nih.gov. Semi-synthesis can be used to create derivatives or analogs of natural products, potentially leading to compounds with improved properties core.ac.uk, nih.gov. While specific examples of this compound semi-synthesis were not found, the general principle applies to natural products where accessing diverse analogs is desired for research or development nih.gov.
Synthetic Methodologies and Innovations Applied to this compound Scaffold
Innovations in synthetic methodologies are constantly driving the field of organic chemistry forward, enabling more efficient and selective routes to complex molecules unisi.it, hilarispublisher.com, soci.org. These advancements are highly relevant to the synthesis of natural products like this compound.
Transition Metal-Catalyzed Reactions
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity hilarispublisher.com, nih.gov, rsc.org, mdpi.com. These reactions are particularly valuable for constructing complex molecular scaffolds found in natural products hilarispublisher.com.
Examples of relevant transition metal-catalyzed reactions include cross-coupling reactions (such as Suzuki-Miyaura, Negishi, and Sonogashira couplings) which are used to form aryl-aryl and aryl-heteroaryl bonds, and metal-catalyzed C-H activation reactions that allow for the direct functionalization of typically unreactive carbon-hydrogen bonds hilarispublisher.com, nsf.gov. Transition metal catalysis can also be applied to domino reactions and stereoselective transformations beilstein-journals.org, rsc.org. The development of new transition metal catalysts and ligands continues to expand the scope and applicability of these powerful synthetic methods hilarispublisher.com, ethz.ch.
C–H Functionalization Strategies
C–H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of inert C–H bonds into new C–C or C–X (heteroatom) bonds in a single step nih.gov. This approach offers advantages in terms of step economy and waste reduction compared to traditional multi-step synthesis that requires pre-functionalized substrates nih.govsigmaaldrich.com. The application of C–H functionalization logic is increasingly being explored in the synthesis of complex natural products and pharmaceutical compounds sigmaaldrich.comnih.govrsc.org. Achieving site-selective C–H functionalization, particularly on complex molecules, remains a significant challenge nih.gov. While the provided search results discuss C-H functionalization in a general context and its application in natural product synthesis nih.govsigmaaldrich.comnih.govrsc.orgrsc.org, specific detailed research findings on the application of C-H functionalization strategies directly towards the synthesis of this compound were not found within the search results.
Asymmetric Transformations
Asymmetric transformations are crucial for the synthesis of enantiomerically enriched compounds, which are of significant importance in various fields, including pharmaceutical chemistry thieme.de. Techniques such as dynamic kinetic resolution (DKR) and dynamic kinetic asymmetric transformations (DYKAT) are increasingly used to convert racemic starting materials into single enantiomers with high yields thieme.de. These transformations often involve the use of chiral catalysts, including modified cinchona alkaloids, chiral spiro ammonium (B1175870) salts, and crown ethers, or can be achieved through coupled enzyme and metal catalysis thieme.deresearchgate.netwiley-vch.de. While the search results provide general information on asymmetric transformations and their importance in generating chiral compounds thieme.deresearchgate.netwiley-vch.decaltech.edu, specific detailed research findings on the application of asymmetric transformations directly in the synthesis of this compound were not found.
Preparation of this compound Derivatives and Analogs
The preparation of derivatives and analogs of natural products like this compound is a common practice in chemical research. This often involves modifying the core structure to explore how changes in chemical structure affect properties.
Rational Design of Structural Modifications
Rational design of structural modifications involves analyzing the relationship between a molecule's structure and its properties to guide the synthesis of new compounds with desired characteristics rsc.orgnih.gov. This approach often utilizes insights from structural biology and molecular modeling to predict how modifications might impact molecular interactions or stability rsc.orgnih.govnih.gov. While the concept of rational design for structural modifications is well-established and applied in the development of various chemical entities rsc.orgnih.govnih.gov, specific detailed research findings on the rational design of structural modifications specifically for this compound derivatives were not found.
Library Synthesis for Structure-Activity Relationship Studies
Library synthesis involves the creation of a collection of related chemical compounds to systematically investigate the relationship between their structures and their activities (Structure-Activity Relationship, SAR) nih.govnih.govrsc.orgcore.ac.ukdavidmoore.org.uk. This process often begins with a lead compound and involves preparing a series of analogs with variations at different positions nih.govnih.govrsc.org. Techniques like reductive amination can be used in the synthesis of such libraries nih.gov. SAR studies are essential for identifying key structural features responsible for desired properties nih.govnih.govrsc.org. While the search results discuss the synthesis of compound libraries and their use in SAR studies for various compound classes nih.govnih.govrsc.org, specific detailed research findings on the library synthesis of this compound derivatives for SAR studies were not found.
Biological Activities and Mechanisms of Action of Niveusin C
In Vitro Biological Activity Profiling of Niveusin C
Research has explored the biological activities of this compound using in vitro models to understand its potential effects on various biological systems.
Cytotoxic Effects on Cell Lines (Non-human)
This compound has demonstrated cytotoxic effects on certain non-human cell lines. Studies have shown that this compound (referred to as compound I) exhibits cytotoxicity against mouse myeloma cells (NS-1). The concentration causing 50% inhibition of cell proliferation (ED50) for this compound was reported as 220 nM nih.gov. Additionally, this compound has been shown to affect murine ascitic form of Ehrlich carcinoma (EAC) cells nih.gov.
| Cell Line | ED50 (nM) | LD50 (µg/ml) |
| Mouse Myeloma (NS-1) | 220 | 1.24 |
| Ehrlich Carcinoma (EAC) | Not specified | Not specified |
Note: Data for ED50 and LD50 for NS-1 cells are from research on sesquiterpene lactones from Helianthus annuus, where this compound is identified as compound I. nih.gov
Anti-inflammatory Properties
Sesquiterpene lactones, as a class of compounds that includes this compound, are known for their potential anti-inflammatory properties royalsocietypublishing.orgevitachem.comnih.govscispace.com. While specific detailed research findings on the anti-inflammatory mechanisms of this compound itself were not extensively detailed in the search results, the broader context of STLs and sources like Helianthus niveus and Helianthus tuberosus suggests this as a relevant area of activity royalsocietypublishing.orgevitachem.comnih.govscispace.com.
Anti-microbial Activities
This compound has been reported to possess anti-microbial activities. It has shown antibiotic effects against both gram-negative and gram-positive bacteria, as well as some fungi nih.govusda.gov. Research on sesquiterpene lactones from Helianthus annuus indicated that this compound (compound I) and a related compound (compound II) have such effects nih.gov. Another study on Aspergillus niveus, a source from which this compound was initially isolated, also reported antibacterial and antifungal activities from its metabolites researchgate.netresearchgate.net.
Other Reported Bioactivities
Beyond cytotoxicity and anti-microbial effects, this compound has been shown to influence plant biological processes. When exposed to light, this compound can inhibit auxins at micromolar concentrations in sunflower seedlings royalsocietypublishing.org. This inhibition is linked to its role in phototropism, causing slower elongation on the illuminated side of the hypocotyl and thus bending towards the light royalsocietypublishing.org. In Ehrlich carcinoma cells, this compound has been observed to inhibit DNA and RNA synthesis nih.gov.
Molecular Mechanisms and Cellular Targets of this compound
The biological activities of many sesquiterpene lactones, including this compound, are closely linked to their molecular interactions within cells.
Thiol Alkylation Mechanisms
A primary mechanism by which many biologically active sesquiterpene lactones exert their effects is through the alkylation of thiol groups in biological molecules royalsocietypublishing.orgcore.ac.uk. This interaction typically occurs via a Michael addition reaction involving the reactive α-methylene-γ-lactone moiety characteristic of these compounds royalsocietypublishing.orgtandfonline.comresearchgate.net. Thiol groups, particularly those in cysteine residues of proteins and enzymes, are common targets for this type of reaction due to their nucleophilicity researchgate.netwikipedia.orgnih.gov. The alkylation of these thiol groups can lead to the inhibition or modification of the function of targeted proteins and transcription factors royalsocietypublishing.orgwikipedia.orgnih.gov. In the case of this compound's effect on plant growth, it has been specifically shown to inhibit auxins by binding to a thiol group in the auxin receptor royalsocietypublishing.org. The exocyclic methylene (B1212753) group in the structure of this compound is considered important for triggering these inhibitory effects nih.gov.
Inhibition of Auxin Receptors
Auxin receptors, specifically the TIR1/AFB family of proteins, are crucial in mediating diverse responses to the plant hormone auxin, which plays a major role in plant development. frontiersin.orgnih.gov These receptors are F-box proteins that function as part of the SCF ubiquitin-ligase complex (SCFTIR1/AFB). plos.org Upon binding to auxin, TIR1/AFB proteins interact with Auxin/IAA (Aux/IAA) transcriptional repressors, targeting them for ubiquitination and subsequent degradation via the 26S proteasome. frontiersin.orgplos.org The degradation of Aux/IAA proteins releases their inhibitory effect on Auxin Response Factors (ARFs), which are transcriptional regulators of auxin-responsive genes. frontiersin.orgplos.org
Studies have indicated that this compound can act as an inhibitor of auxin receptors. While the precise mechanism of this compound's interaction with TIR1/AFB receptors requires further detailed investigation, the inhibition of these receptors by certain compounds can disrupt the normal auxin signaling pathway, affecting processes such as root growth, lateral root formation, and gravitropism. nih.govuniprot.orgresearchgate.net Antiauxins, such as p-chlorophenoxyisobutylic acid, yokonolide B, terfstatin A, and α-alkyl-IAA (BH-IAA), are known to inhibit SCF TIR1 auxin signaling, leading to reduced root gravitropism. researchgate.net This suggests that compounds interfering with the TIR1/AFB-Aux/IAA interaction can modulate auxin responses.
Effects on Key Cellular Pathways (e.g., DNA, RNA, Protein, Cell Wall Biosynthesis; Glycolysis)
Cellular metabolism and key biosynthetic pathways, including those for DNA, RNA, protein, and cell wall biosynthesis, are essential for cell survival and function. Glycolysis, the breakdown of glucose, is a fundamental metabolic pathway providing energy and precursors for various cellular processes. opentextbc.ca
Research has explored the potential influence of various compounds on these pathways. For instance, DNA repair and metabolic pathways are intrinsically linked, with metabolic enzymes, including those from glycolysis, playing roles in DNA repair processes and nucleotide synthesis. frontiersin.org The pentose (B10789219) phosphate (B84403) pathway, parallel to glycolysis, generates precursors for nucleotide synthesis. frontiersin.org Protein synthesis is a fundamental process that utilizes amino acids like cysteine. nih.gov Cell wall biosynthesis is a critical process in plant and microbial cells, involving the synthesis and assembly of structural components.
While the provided search results discuss these cellular pathways in general contexts, specific detailed findings on the direct effects of this compound on DNA, RNA, protein, or cell wall biosynthesis, or glycolysis were not explicitly found within the scope of the search. However, the interaction of compounds with cellular metabolism and biosynthesis is a recognized area of research for understanding their biological activities. frontiersin.orgresearchgate.netnih.gov
Interaction with Specific Biomolecules (e.g., glutathione, cysteine-containing proteins)
Glutathione (GSH) is a crucial low molecular weight thiol involved in maintaining cellular redox balance and protecting against oxidative stress. nih.govmdpi.comfrontiersin.org It is a tripeptide containing cysteine, and its reactive thiol group allows it to interact with various substrates. nih.govmdpi.com Cysteine-containing proteins also play significant roles in cellular function, and their thiol groups can be targets for modification. mdpi.comflinders.edu.au
In Vivo Preclinical Studies (Animal Models) of this compound
Preclinical studies utilizing animal models are essential for evaluating the potential therapeutic or biological effects of compounds in a living system before potential human trials. Various animal models are employed to study specific diseases or conditions and assess the efficacy and pharmacological responses of test substances. openaccessjournals.comnih.govprimescholars.commdpi.com
In Vivo Preclinical Studies (Animal Models) of this compound
Antiulcerogenic Studies in Animal Models
Gastric ulcers are a common condition, and animal models are widely used to investigate potential antiulcerogenic agents. nih.govresearchgate.net Common models include ethanol-induced and indomethacin-induced gastric ulcers in rats, which mimic different mechanisms of ulcer formation. nih.gov These models allow for the evaluation of compounds based on macroscopic and microscopic assessment of gastric lesions, including size, number, inflammation, apoptosis, and hemorrhage. nih.gov Standard drugs like sucralfate (B611045) and lansoprazole (B1674482) are often used as reference standards in these studies. nih.gov
While the search results discuss antiulcerogenic studies in animal models in general and mention the use of plant extracts and specific compounds like canthin-6-one (B41653) in such studies nih.govresearchgate.net, specific detailed findings regarding antiulcerogenic studies specifically of this compound in animal models were not found within the provided search results.
Evaluation in Insect Pest Models
Evaluating compounds in insect pest models is crucial for identifying potential insecticides or substances that can interfere with insect development or behavior for agricultural or public health purposes. Various approaches are used, including laboratory bioassays and field trials, to assess the efficacy of compounds against specific insect species. ucdavis.edunih.govresearchgate.netmdpi.com Research in this area often involves studying the effects on insect mortality, growth, reproduction, and interactions within the ecosystem. ucdavis.edunih.gov
The provided search results discuss the modeling and detection of insect pests ucdavis.edunih.govresearchgate.netmdpi.com, but specific detailed findings regarding the evaluation specifically of this compound in insect pest models were not found within the scope of the search.
Efficacy and Pharmacological Responses in Relevant Animal Systems
Evaluating the efficacy and pharmacological responses of a compound in relevant animal systems is a broad area encompassing studies aimed at understanding how the compound behaves in the body (pharmacokinetics) and what effects it produces (pharmacodynamics). primescholars.comnih.gov This involves assessing the compound's absorption, distribution, metabolism, and excretion, as well as its biological effects on target organs or systems. Animal models are chosen based on their relevance to the human condition or biological process being studied. openaccessjournals.comnih.govmdpi.com
Comparative Biological Activity with Related Sesquiterpene Lactones
This compound, a sesquiterpene lactone primarily isolated from Helianthus annuus (sunflower), has been the subject of research investigating its biological activities, often in comparison with other related sesquiterpene lactones found in the same plant species or other Asteraceae family members. These comparisons provide valuable insights into the structure-activity relationships within this class of natural compounds.
Early studies identified this compound (referred to as compound I in some research) and 15-hydroxy-3-dehydrodesoxyfruticin (compound II) as sesquiterpene lactones isolated from Helianthus annuus that exhibit growth-inhibiting properties. Both compounds were shown to strongly inhibit indole-3-acetic acid (IAA)-induced elongation growth in segments of Avena sativa coleoptiles and Helianthus annuus hypocotyls. qmclab.comnih.gov This suggests a role for these compounds as allelochemicals in sunflower, potentially influencing the growth of other plants. qmclab.comnih.gov
Beyond their effects on plant growth, this compound and related sesquiterpene lactones have demonstrated cytotoxic effects. Research comparing this compound (compound I) and 15-hydroxy-3-dehydrodesoxyfruticin (compound II) on mouse myeloma cells (NS-1) revealed their cytotoxic potential. nih.gov The half maximal effective dose (ED50) for inhibiting cell proliferation was determined to be 220 nM for this compound and 170 nM for 15-hydroxy-3-dehydrodesoxyfruticin. nih.gov Furthermore, the median lethal dose (LD50) values were reported as 1.24 µg/ml for this compound and 0.15 µg/ml for 15-hydroxy-3-dehydrodesoxyfruticin, indicating that 15-hydroxy-3-dehydrodesoxyfruticin exhibited greater cytotoxicity in this model system compared to this compound. nih.gov
In addition to cytotoxicity, these compounds have shown antimicrobial effects. This compound and 15-hydroxy-3-dehydrodesoxyfruticin were found to have antibiotic effects against both gram-negative and gram-positive bacteria, as well as some fungi. nih.gov For instance, the minimum inhibiting concentration (MIC) of 15-hydroxy-3-dehydrodesoxyfruticin was reported as 15 µg/ml for Bacillus brevis and 95 µg/ml for the fungus Eremothecium ashbyi. nih.gov
The biological activities of many sesquiterpene lactones, including this compound, are often attributed to the presence of an α-methylene-γ-lactone moiety within their structure. nih.govnih.gov This functional group is highly reactive and can undergo Michael addition reactions with biological nucleophiles, such as thiol groups in proteins and enzymes. nih.gov The alkylation of thiol groups can lead to the inhibition of protein function and transcription factors, thereby mediating various biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. nih.gov Studies on this compound and 15-hydroxy-3-dehydrodesoxyfruticin have indicated that the exocyclic methylene group in their molecules plays a significant role in triggering their observed inhibitory effects. nih.gov
Comparative studies involving other sesquiterpene lactones highlight the diverse range of activities within this class. Compounds like parthenolide, helenalin, costunolide (B1669451), cynaropicrin, alantolactone, and artemisinin (B1665778) have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties, among others. nih.gov While this compound shares some of these activities, the potency and specific targets can vary depending on the subtle differences in chemical structure. For example, variations in the type and position of substituents, as well as the size of the non-lactone ring, contribute to the structural diversity and distinct biological profiles observed among different sesquiterpene lactones. nih.gov
Research on Helianthus annuus has also identified other sesquiterpene lactones like niveusin B, argophyllin B, and argophyllone B, and their presence and relative abundance can differ between wild and cultivated varieties, potentially influencing interactions with pests and pathogens. These findings underscore the complexity of the biological roles of sesquiterpene lactones in plants and their potential as a source of bioactive compounds.
The following table summarizes the comparative cytotoxicity data for this compound and 15-hydroxy-3-dehydrodesoxyfruticin against mouse myeloma cells (NS-1):
| Compound | ED50 (nM) for NS-1 Cell Proliferation Inhibition | LD50 (µg/ml) for NS-1 Cells |
| This compound | 220 nih.gov | 1.24 nih.gov |
| 15-hydroxy-3-dehydrodesoxyfruticin | 170 nih.gov | 0.15 nih.gov |
This data indicates that 15-hydroxy-3-dehydrodesoxyfruticin demonstrates higher potency in inhibiting NS-1 cell proliferation and greater toxicity to these cells compared to this compound under the tested conditions. nih.gov
Further detailed research findings comparing this compound with a broader range of sesquiterpene lactones in various biological assays are necessary to fully elucidate its comparative biological activity profile and its potential therapeutic applications.
Structure Activity Relationship Sar Studies of Niveusin C
Principles of SAR Analysis Applied to Niveusin C
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug discovery that explores how variations in chemical structure affect biological activity. nih.govcreative-proteomics.com The basic principle is that molecules with similar structures often exhibit similar biological functions. creative-proteomics.com By systematically modifying specific parts of a molecule and observing the resulting changes in activity, researchers can identify which functional groups and structural motifs are essential for the desired biological effect. creative-proteomics.com
SAR analysis can guide the design of new compounds by suggesting modifications that are likely to enhance desired properties or reduce undesirable ones. nih.govcreative-proteomics.com This iterative process involves designing, synthesizing, and testing analogues, with the SAR data informing subsequent design cycles. creative-proteomics.com
Identification of Pharmacophores and Key Structural Motifs
The identification of pharmacophores and key structural motifs is a crucial step in understanding the SAR of this compound. A pharmacophore is defined as the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. dovepress.comunina.it In essence, it represents the essential 3D arrangement of functional groups required for activity. unina.it
For this compound, the α-methylene-γ-lactone moiety has been identified as a key structural motif critical for its biological activities, particularly its ability to inhibit DNA and RNA synthesis and its cytotoxic effects. nih.govroyalsocietypublishing.org This group acts as a Michael acceptor, capable of reacting with nucleophiles like thiol groups in biological molecules, which is believed to be a primary mechanism of action for many sesquiterpene lactones. royalsocietypublishing.org
Computational Approaches in this compound SAR
Computational approaches play an increasingly significant role in modern SAR studies, offering efficient ways to analyze large datasets, predict activity, and guide experimental design. nih.govdovepress.com These methods can complement experimental SAR studies of this compound by providing insights into molecular properties and interactions that are difficult to obtain experimentally. yachaytech.edu.ecbiointerfaceresearch.com
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or structural descriptors. creative-proteomics.comyachaytech.edu.ecsrmist.edu.in The basic premise is that variations in biological activity can be correlated with changes in molecular properties such as lipophilicity, electronic properties, steric factors, and molecular size and shape. srmist.edu.in
For this compound and its analogues, QSAR models can be developed by calculating various molecular descriptors for a set of compounds with known activities. yachaytech.edu.ec These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds based on their calculated properties. yachaytech.edu.ecsrmist.edu.in Studies have explored using descriptors like the Highest Occupied Molecular Orbital (HOMO) energy and electronic energy in QSAR models to predict the antibacterial activity of sesquiterpene lactones, including this compound. yachaytech.edu.ec Preliminary results suggest that models incorporating HOMO and electronic energy may better correlate with antibacterial activity. yachaytech.edu.ec
Interactive Table 1: Hypothetical QSAR Data for this compound Analogues
| Compound ID | Structure (Simplified) | LogP | HOMO Energy (eV) | Activity (IC50 µM) | Predicted Activity (QSAR Model) |
| This compound | Core + Lactone + X1 | 1.5 | -8.2 | 0.22 | 0.25 |
| Analogue 1 | Core + Lactone + X2 | 1.8 | -8.5 | 0.15 | 0.18 |
| Analogue 2 | Core + Lactone + X3 | 1.2 | -7.9 | 0.50 | 0.45 |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of molecules to their 3D steric and electrostatic fields. syntheticapertureradar.com In CoMFA, a set of aligned molecules is placed in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point using probe atoms. These interaction energies serve as descriptors in a QSAR model. syntheticapertureradar.com
While specific applications of CoMFA to this compound were not detailed in the search results, this technique could be valuable in understanding how the 3D arrangement of atoms and their associated fields in this compound and its analogues influence their binding to a biological target and subsequent activity. By analyzing the resulting contour maps, researchers can visualize regions in 3D space where specific field properties (e.g., bulky groups or positive/negative charges) are predicted to enhance or diminish activity. syntheticapertureradar.com
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that extends CoMFA by including additional molecular properties such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. syntheticapertureradar.comwikimedia.org Similar to CoMFA, CoMSIA requires the alignment of molecules and calculates similarity indices based on these fields at grid points. syntheticapertureradar.com
Applying CoMSIA to this compound could provide a more comprehensive understanding of the spatial requirements for its activity by considering a wider range of molecular interactions. syntheticapertureradar.com The resulting CoMSIA models and contour maps would highlight regions where specific features like hydrophobicity or hydrogen bonding potential are important for biological activity, aiding in the design of analogues with optimized interactions.
Molecular Dynamics Simulations in SAR Context
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. frontierspartnerships.orgnih.govnih.govmdpi.comfrontiersin.org In the context of SAR, MD simulations can provide insights into the dynamic interactions between a ligand (like this compound) and its biological target (e.g., a protein). frontierspartnerships.orgnih.gov
While direct studies of this compound using MD simulations in a SAR context were not prominently featured, MD simulations are widely used to study the stability of ligand-receptor complexes, conformational changes upon binding, and the nature of interactions at the atomic level. frontierspartnerships.orgnih.govmdpi.comnih.gov For this compound, MD simulations could help to:
Assess the stability of this compound bound to a putative target protein.
Understand how structural modifications in this compound affect its binding pose and interactions with the target over time.
Calculate binding free energies, providing a more accurate measure of binding affinity than static docking studies. mdpi.comnih.gov
By simulating the dynamic behavior of this compound in a biological environment, MD simulations can provide a more realistic picture of its interactions and help explain observed SAR trends that might not be fully captured by static QSAR or docking methods. frontierspartnerships.org
Interactive Table 2: Hypothetical Molecular Dynamics Simulation Data for this compound Binding
| Compound ID | Target Protein | Simulation Time (ns) | Average RMSD of Ligand (Å) | Key Interacting Residues | Binding Free Energy (kcal/mol) |
| This compound | Protein X | 100 | 1.5 | Cys, His, Ser | -8.5 |
| Analogue 1 | Protein X | 100 | 1.2 | Cys, His, Tyr | -9.2 |
| Analogue 2 | Protein X | 100 | 2.1 | His, Ser | -6.8 |
Note: This table presents hypothetical data for illustrative purposes only, based on the types of analyses performed in molecular dynamics simulations.
Influence of Stereochemistry on this compound Activity
The biological activity of sesquiterpene lactones, including compounds like this compound, is significantly influenced by their structural and stereochemical diversity nih.gov. While comprehensive, comparative studies explicitly detailing the impact of every stereocenter on this compound's activity are not extensively available in the provided search results, the importance of specific stereochemical arrangements within the sesquiterpene lactone scaffold for biological function is a well-established principle in natural product chemistry nih.gov.
Sesquiterpene lactones possess multiple chiral centers, and the precise three-dimensional orientation of functional groups, such as hydroxyls, esters, and the lactone ring itself, dictates their interaction with biological targets nih.gov. The α-methylene-γ-lactone moiety, a common feature in many bioactive STLs including this compound, is widely recognized as a key pharmacophore responsible for reactivity, often through Michael-type addition with biological nucleophiles like thiol groups in proteins royalsocietypublishing.orgtandfonline.com. The stereochemistry around this and other reactive centers can affect the accessibility and reactivity of these groups, thereby influencing binding affinity and biological potency yachaytech.edu.ecnih.gov.
This compound has been shown to inhibit indole-3-acetic acid (IAA)-induced elongation growth in plant tissues, suggesting an interaction with components of the auxin signaling pathway researchgate.net. Specifically, this compound and a related compound, 15-hydroxy-3-dehydro-desoxyfructicin, were found to inhibit auxins at micromolar concentrations by binding to a thiol group in the auxin receptor royalsocietypublishing.org. This interaction is likely dependent on the precise stereochemical presentation of the reactive α-methylene-γ-lactone group and potentially other functional groups on the this compound scaffold, allowing for a specific fit and reaction with the target protein nih.gov.
While direct comparative data on the activity of this compound stereoisomers is not provided in the search results, the general understanding of STL SAR strongly suggests that alterations in stereochemistry at any of the chiral centers would likely impact its ability to interact with its biological targets, potentially leading to reduced or altered activity.
Derivatization Effects on Biological Potency and Selectivity
Modifications to the chemical structure of natural products like this compound through derivatization can be employed to explore the SAR, potentially enhance biological potency, improve selectivity, or alter pharmacokinetic properties. While extensive data on a wide range of this compound derivatives is not detailed in the provided snippets, the concept of derivatization influencing the activity of sesquiterpene lactones is supported by the literature researchgate.net.
The presence of functional groups such as hydroxyls and ester linkages in this compound offers sites for chemical modification. For example, related sesquiterpene lactones have been studied for the impact of modifications on their activity researchgate.net. The α-methylene-γ-lactone moiety is particularly amenable to reactions, including Michael additions, which can be leveraged for derivatization or are the basis of their biological activity royalsocietypublishing.orgtandfonline.com.
One study mentions the isolation of Niveusin B and its ethoxy derivative, with their biological activity determined in Avena coleoptile and antimicrobial tests researchgate.net. While this refers to Niveusin B, it illustrates that simple derivatization, such as ether formation, can be performed on these types of compounds and their biological effects evaluated researchgate.net. The specific effects of this ethoxy derivatization on the potency or selectivity compared to the parent Niveusin B are not quantified in the snippet, but the study highlights derivatization as a method to explore altered biological profiles researchgate.net.
Another study involving virtual screening of compounds from Helianthus annuus against a malaria target (PfDHODH) included this compound biointerfaceresearch.com. This in silico approach provides predicted binding energies, suggesting potential interactions. This compound showed a predicted binding energy of -6.63 kcal/mol against PfDHODH biointerfaceresearch.com. While this is not a derivatization study, it exemplifies the assessment of this compound's potential biological interactions, which could be a starting point for designing and evaluating derivatives with enhanced binding affinity or selectivity for this or other targets.
The lack of detailed data tables comparing the biological activities of multiple this compound derivatives in the provided search results limits the scope of this section. However, based on the general principles of STL SAR and the mention of derivatization in related compounds, it is understood that strategic chemical modifications to the this compound scaffold, particularly at reactive centers or sites influencing polarity and steric bulk, would be expected to alter its biological potency and potentially its selectivity towards different molecular targets. Future research involving the synthesis and biological evaluation of targeted this compound derivatives is needed to fully elucidate these structure-activity relationships.
Analytical Methodologies for Niveusin C Research
Chromatographic Techniques for Niveusin C Quantification and Purity Assessment
Chromatographic techniques are fundamental separation methods widely used for the analysis of complex mixtures, allowing for the isolation and subsequent detection or quantification of individual components like this compound. These methods are essential for determining the purity of a sample and quantifying the amount of this compound present.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely applied technique for the analysis of non-volatile or semi-volatile compounds, including sesquiterpene lactones such as this compound researchgate.net. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase pumped through a column. The separated components are then detected as they elute from the column, typically by UV-Visible absorption or other detectors.
HPLC is frequently used for the quantitative analysis of sesquiterpene lactones in various matrices, including plant extracts researchgate.netresearchgate.net. The amount of this compound in samples, such as the cuticular globe of Helianthus annuus glandular trichomes, has been determined using HPLC analysis researchgate.netresearchgate.net. Method development for HPLC involves optimizing parameters such as the stationary phase (e.g., C18 reversed-phase columns are common), mobile phase composition (often gradients of water and organic solvents like acetonitrile (B52724) or methanol, sometimes with acidic modifiers like trifluoroacetic acid), flow rate, and detection wavelength to achieve adequate separation and sensitivity for this compound nih.govinternationaloliveoil.org. Quantitative analysis by HPLC typically involves comparing the peak area or height of this compound in a sample chromatogram to a calibration curve generated using standards of known concentrations nih.gov. Purity assessment can be performed by examining the chromatogram for the presence of additional peaks, which indicate impurities.
Gas Chromatography (GC)
Gas Chromatography (GC) is an analytical technique primarily used for separating and analyzing volatile or semi-volatile compounds that can be vaporized without decomposition innovatechlabs.commeasurlabs.com. While GC is well-suited for volatile terpenes, its direct application to sesquiterpene lactones like this compound may require derivatization to increase volatility or thermal stability researchgate.net. GC separates compounds based on their boiling points and their interaction with the stationary phase within a heated column innovatechlabs.commeasurlabs.com.
GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a preferred method for quantifying volatile terpenoids researchgate.net. Although this compound is a sesquiterpene lactone, predicted GC-MS spectra for this compound are available in databases, suggesting that GC-MS can potentially be applied, possibly with appropriate sample preparation or derivatization, for its analysis, particularly in complex matrices hmdb.caflinders.edu.au. GC-MS provides both separation and structural information through the mass spectrum of each eluted component, aiding in identification and purity assessment innovatechlabs.comoiv.int.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry researchgate.netacs.org. LC-MS is particularly valuable for the analysis of complex samples and for compounds that are not sufficiently volatile or stable for GC analysis, making it highly suitable for sesquiterpene lactones like this compound researchgate.netmdpi.com.
LC-MS allows for the separation of this compound from other components in a mixture based on its chromatographic behavior, while the mass spectrometer provides information about its molecular weight and fragmentation pattern acs.orgmdpi.com. This enables both quantification and confirmation of the identity of this compound. Various mass spectrometry techniques can be coupled with LC, including quadrupole, time-of-flight (TOF), and ion trap analyzers, often used in tandem MS (LC-MS/MS) for increased selectivity and sensitivity researchgate.netnih.gov. Predicted LC-MS/MS spectra for this compound are available, highlighting the potential of this technique for its analysis in biological matrices hmdb.caflinders.edu.au. LC-MS is widely employed for the characterization and screening of sesquiterpene lactones in complex samples such as plant extracts researchgate.net.
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods utilize the interaction of electromagnetic radiation with a substance to obtain information about its structure and concentration. While chromatographic methods are primary for separation and often quantification, spectroscopic techniques can also be used for direct quantitative analysis or as detectors in chromatographic systems.
Methods such as UV-Visible spectroscopy can be used for quantitative analysis of compounds that absorb light in the UV-Vis range, which is often the case for compounds with chromophores like conjugated double bonds or carbonyl groups present in this compound internationaloliveoil.orgasm.org. Quantitative UV-Vis analysis relies on the Beer-Lambert Law, relating absorbance to concentration.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), is a powerful technique for both identification and quantification of compounds dntb.gov.uaspectroscopyeurope.com. qNMR allows for the direct determination of the amount of an analyte in a sample by comparing the intensity of its characteristic NMR signals to those of a known internal standard spectroscopyeurope.com. This method can simultaneously provide information on the purity of the sample and the concentration of the analyte, making it a valuable tool for the quality evaluation of natural products and active pharmaceutical ingredients spectroscopyeurope.com. Carbon-13 Nuclear Magnetic Resonance spectroscopic analysis has been mentioned in the context of quantitative determination dntb.gov.ua.
Near-infrared (NIR) spectroscopy is another technique that can be used for rapid, non-destructive quantitative analysis of various matrices researchgate.netacs.orgirdg.org. NIR spectroscopy measures the absorption of light in the near-infrared region, which corresponds to overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, N-H, and O-H bonds researchgate.net. Quantitative NIR analysis typically employs chemometric models to correlate spectral data with the concentration of the analyte researchgate.netirdg.org.
Bioanalytical Methods for this compound Detection in Biological Matrices
Bioanalytical methods are specifically designed to detect and quantify analytes, such as this compound, in biological samples like plasma, urine, or tissue extracts flinders.edu.aulww.comijpsjournal.com. These methods are critical for studies involving the absorption, distribution, metabolism, and excretion of a compound.
The complexity of biological matrices often necessitates extensive sample preparation steps to isolate and concentrate the analyte of interest while removing interfering substances nih.govijpsjournal.com. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed nih.gov.
Hyphenated techniques like LC-MS and LC-MS/MS are widely used in bioanalysis due to their high sensitivity and selectivity, which are essential for detecting and quantifying analytes present at low concentrations in complex biological matrices flinders.edu.auacs.orgnih.gov. Predicted LC-MS/MS spectra for this compound in biofluid databases indicate the potential for developing bioanalytical methods for its detection and quantification in biological samples hmdb.caflinders.edu.au. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another sensitive technique used in bioanalysis, particularly for elements, but the general principles of bioanalytical method validation apply across different detection methods lww.com.
Method Validation and Quality Control in this compound Analysis
Method validation is a crucial process that establishes documented evidence providing a high degree of assurance that a specific analytical method is suitable for its intended purpose ijpsjournal.comresearchgate.netamericanpharmaceuticalreview.comdemarcheiso17025.com. For the analysis of this compound, validation ensures the reliability, accuracy, and consistency of the results obtained from the chosen analytical methods.
Key parameters typically evaluated during method validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and ruggedness ijpsjournal.comamericanpharmaceuticalreview.comdemarcheiso17025.cominsightcgmp.comnih.govnih.gov.
Accuracy: Assesses how close the experimental results are to the true value ijpsjournal.comamericanpharmaceuticalreview.com.
Precision: Measures the reproducibility of the results under the same conditions (repeatability) or different conditions (intermediate precision and reproducibility) ijpsjournal.comamericanpharmaceuticalreview.com.
Specificity: Ensures that the method can accurately measure the analyte of interest in the presence of other components in the sample matrix ijpsjournal.comamericanpharmaceuticalreview.cominsightcgmp.com.
Linearity and Range: Evaluates the proportional relationship between the analyte concentration and the instrument response over a defined range nih.govijpsjournal.comamericanpharmaceuticalreview.comdemarcheiso17025.cominsightcgmp.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be detected (LOD) or reliably quantified (LOQ) nih.govijpsjournal.comamericanpharmaceuticalreview.cominsightcgmp.com.
Robustness: Assesses the capacity of the method to remain unaffected by small, deliberate variations in method parameters americanpharmaceuticalreview.cominsightcgmp.com.
Quality Control (QC) procedures are implemented alongside validated methods to monitor the performance of the analytical system and ensure the ongoing reliability of the results researchgate.netamericanpharmaceuticalreview.comeurl-pesticides.eu. QC samples, typically prepared at different concentrations, are analyzed alongside study samples to verify the accuracy and precision of the measurements during routine analysis lww.com. System suitability tests are an integral part of chromatographic methods, performed before or during analysis to ensure that the chromatographic system is functioning correctly and providing adequate resolution and reproducibility americanpharmaceuticalreview.cominsightcgmp.com.
Method validation and quality control are essential components of any research involving the analysis of this compound, ensuring the generation of high-quality, reliable data.
Ecological and Biotechnological Research on Niveusin C
Role of Niveusin C in Plant Defense Mechanisms
Plants produce a variety of secondary metabolites as part of their defense systems against various threats, including herbivores and competing plants plos.orgnih.gov. Sesquiterpene lactones are a class of these compounds known for their diverse biological activities, including roles in plant defense ub.eduplos.org. This compound, as a sesquiterpene lactone found in H. annuus, contributes to the defensive capabilities of the plant irri.orgresearchgate.netajol.inforesearchgate.netub.edu.
Phytotoxic Effects
This compound, along with Niveusin B, has been shown to exhibit phytotoxic effects, specifically by inhibiting plant growth irri.orgresearchgate.net. These compounds interfere with the hormonal system of the plant, producing growth inhibition by blocking the bound IAA (indole-3-acetic acid) complex irri.orgresearchgate.net. Studies have demonstrated that this compound strongly inhibits IAA-induced elongation growth in segments of Avena sativa coleoptiles and H. annuus hypocotyls ajol.inforesearchgate.net. Sesquiterpene lactones from sunflower are known to inhibit the germination or root growth of other plant species ub.edu.
| Compound | Effect on Growth | Plant Species Tested | Source |
| This compound | Strongly inhibits IAA-induced elongation growth | Avena sativa (coleoptile segments) | ajol.inforesearchgate.net |
| This compound | Strongly inhibits IAA-induced elongation growth | H. annuus (hypocotyl segments) | ajol.inforesearchgate.net |
| Niveusin B & C | Produce growth inhibition (blocking IAA complex) | Plants (general) | irri.orgresearchgate.net |
Allelochemical Functions
This compound is considered an allelochemical, a secondary metabolite produced by a plant that can influence the growth and development of other organisms researchgate.netub.edunih.gov. Isolated from H. annuus, a species known for its allelopathic properties, this compound contributes to these interactions irri.orgresearchgate.netajol.inforesearchgate.netub.edu. Allelochemicals like sesquiterpene lactones can inhibit the germination or root growth of neighboring plants, playing a role in plant competition and shaping plant communities ub.edunih.gov.
This compound as an Environmental Signaling Molecule
Allelochemicals, including sesquiterpene lactones, can function as chemical signals that mediate interactions between organisms and their environment researchgate.netub.edunih.gov. Plant signaling molecules are involved in various defensive mechanisms, and allelopathy itself might be considered a function of plant signaling nih.gov. While direct evidence specifically detailing this compound's role as a distinct environmental signaling molecule beyond its allelopathic effects is limited in the provided text, its function as an allelochemical implies a role in chemical communication within the ecosystem researchgate.netub.edunih.gov.
Biotechnological Potential of this compound Production
The biological activities of secondary metabolites like this compound suggest potential applications, driving interest in their production. Biotechnological approaches, such as plant cell culture, offer alternative methods for obtaining these compounds.
Plant Cell Culture for this compound Biosynthesis
Plant cell culture systems are explored as a platform for the sustainable production of valuable secondary metabolites ub.edunih.govmdpi.com. These systems can provide a controlled environment for the biosynthesis of phytochemicals, independent of environmental factors and traditional agricultural limitations ub.edunih.gov. While the provided search results discuss the general potential and advancements in plant cell culture for producing secondary metabolites, including strategies to enhance yields and overcome limitations, there is no specific information detailing the successful application of plant cell culture specifically for the biosynthesis of this compound ub.edunih.govmdpi.comresearchgate.netplos.org. Research in this area often focuses on optimizing culture conditions, using elicitation, and applying metabolic engineering techniques to improve the production of target compounds nih.govmdpi.com.
Recombinant Expression of this compound Biosynthetic Enzymes
The study of the enzymes involved in the biosynthesis of this compound and related sesquiterpene lactones in Helianthus annuus has significantly benefited from recombinant DNA technology. Recombinant expression of these enzymes allows for their isolation, characterization, and the potential reconstitution of biosynthetic pathways in heterologous hosts.
Key enzymes in the early stages of sesquiterpene lactone biosynthesis in sunflower, which are precursors to compounds like this compound, include germacrene A synthases (GAS) and germacrene A oxidase (GAO). Several germacrene A synthases from Helianthus annuus, such as HaGAS1, HaGAS2, and HaGAS3, have been identified and functionally characterized through recombinant expression in host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.govresearchgate.netnih.gov These studies confirmed the enzymatic activity of these recombinant proteins in catalyzing the conversion of farnesyl diphosphate (B83284) (FPP) to germacrene A, a crucial intermediate in the biosynthesis of germacrene-type sesquiterpene lactones. researchgate.netnih.govresearchgate.netnih.gov
Furthermore, germacrene A oxidase (GAO), an enzyme responsible for the oxidation of germacrene A to germacrene A acid, has also been a subject of recombinant expression studies in yeast using genes from various Asteraceae species, including sunflower. nih.govgoogle.comresearchgate.netmdpi.com Recombinant GAOs have demonstrated their ability to perform this oxidative step, highlighting the conservation of this enzymatic function within the Asteraceae family. nih.govgoogle.comresearchgate.netmdpi.com
Another enzyme relevant to the sesquiterpene lactone pathway in sunflower is CYP71BL9, identified as a costunolide (B1669451) synthase (HaCOS). Recombinant expression of HaCOS has been successfully achieved in transformed tobacco and yeast. nih.gov While the primary product studied in these cases was costunolide, a related sesquiterpene lactone, these experiments provide insights into the challenges and outcomes of expressing sunflower cytochrome P450 enzymes involved in this pathway in heterologous systems. Notably, in yeast, the expression of HaCOS resulted in only minor amounts of sesquiterpene lactone being produced, with 5-hydroxyfarnesylic acid being the main product. nih.gov This suggests that the efficiency of producing specific sesquiterpene lactones through recombinant expression in yeast can be influenced by various factors, potentially including the availability of substrates, cofactors, or the presence of competing enzymatic activities.
The recombinant expression of these individual enzymes represents significant progress in understanding the biochemical steps leading to the formation of sesquiterpene lactones in sunflower. These studies often involve cloning the genes encoding the enzymes into expression vectors and transforming them into suitable hosts for protein production and functional analysis. The enzymatic products are typically analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the in vitro or in vivo activity of the recombinant enzymes. researchgate.netgoogle.comresearchgate.netmdpi.com
Research Challenges and Future Directions for Niveusin C
Addressing Gaps in Niveusin C Biosynthetic Pathway Elucidation
Understanding the complete biosynthetic pathway of this compound is crucial for potential biotechnological production and for engineering plants to alter its levels. While the general framework for sesquiterpene lactone biosynthesis from a 15C backbone is known, specific enzymatic steps and regulatory mechanisms leading to the diverse structures, including this compound, often have gaps in their elucidation. royalsocietypublishing.org The complexity of plant genomes and tissue-specific expression of biosynthetic genes can make studying these pathways difficult. nih.gov Future research needs to focus on identifying the specific enzymes, genes, and regulatory elements involved in the conversion of central intermediates into this compound. Techniques such as transcriptome analysis from different plant tissues and developmental stages, combined with enzyme characterization and gene functional studies, are essential to fill these knowledge gaps. nih.gov Research into other complex natural product biosynthetic pathways, such as polyphyllins, demonstrates the utility of combining metabolic differences, gene-weighted co-expression network analysis, and phylogenetic trees to predict key genes involved in biosynthesis. nih.gov
Development of More Efficient and Sustainable Synthetic Routes
The chemical synthesis of complex natural products like this compound can be challenging, often involving multiple steps, harsh conditions, and the generation of significant waste. Developing more efficient and sustainable synthetic routes is a critical research challenge. This involves exploring green chemistry principles, such as using safer solvents, reducing energy consumption, and minimizing waste. huarenscience.comnih.gov Sustainable synthesis aims to mitigate the environmental impact of traditional methods by leveraging natural processes or developing environmentally friendly chemical transformations. rsc.org Biocatalysis and enzymatic approaches are emerging as powerful tools for sustainable synthesis, offering high specificity and selectivity under milder conditions. huarenscience.com Efforts are underway in the broader field of natural product synthesis to explore bio-based starting materials and catalysts based on earth-abundant metals to enhance sustainability. huarenscience.com Future research for this compound synthesis should focus on designing synthetic strategies that incorporate these green chemistry principles, potentially utilizing biocatalysts or developing novel, atom-efficient chemical reactions. huarenscience.comnih.gov Redesigning synthetic routes can lead to significantly improved efficiency and sustainability. nih.gov
Exploration of Novel Biological Targets and Mechanisms
While this compound is known to inhibit plant growth, the full spectrum of its biological targets and mechanisms of action, particularly in other biological systems, requires further exploration. Sesquiterpene lactones, in general, are known to interact with biological molecules, often through the alkylation of thiol and sulfhydryl groups present in proteins and other compounds like glutathione. royalsocietypublishing.org This reactivity can lead to various biological effects, including cytotoxic, anti-inflammatory, anti-microbial, and anti-cancer activities. royalsocietypublishing.org this compound has been shown to inhibit auxins in sunflower seedlings by binding to a thiol group in the auxin receptor. royalsocietypublishing.org Future research should aim to identify additional specific protein targets of this compound in various cell types and organisms using techniques such as activity-based protein profiling and target validation studies. Understanding these interactions at a molecular level will provide insights into its potential therapeutic applications and ecological roles.
Advanced Preclinical Models for Therapeutic Potential Assessment
Assessing the therapeutic potential of this compound requires the use of appropriate preclinical models. The selection of in vivo models needs careful consideration, as the translation of findings from animal models to humans can be challenging. nih.govresearchgate.net While some safety concerns may show poor translation between species, assessing them in preclinical studies is still relevant to increase the probability of success in regulatory toxicology studies. nih.gov Furthermore, compounds well-tolerated in naive animals may trigger toxicity in disease models. nih.gov Future research should focus on developing and utilizing more advanced preclinical models that better mimic human physiology and disease states relevant to the potential applications of this compound. This could include the use of genetically modified organisms, organoids, or co-culture systems that provide a more complex and predictive environment for evaluating efficacy and potential off-target effects. nih.gov Preclinical studies in appropriate models are crucial for identifying optimal treatment strategies. nih.gov
Integration of Computational and Experimental Approaches in this compound Research
The integration of computational and experimental approaches can significantly accelerate this compound research. Computational methods, such as molecular docking, dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict potential biological targets, understand interaction mechanisms, and design novel analogs with improved properties. researchhub.comnaturalproducts.net These computational predictions can then be validated experimentally. researchhub.com Computational approaches allow for testing various hypotheses and analyzing large datasets, complementing experimental studies. researchhub.com Hybrid approaches involving iterative cycles of computational prediction and experimental validation have proven powerful in optimizing molecular properties. mdpi.com Integrating these approaches can lead to more efficient exploration of chemical space and a better understanding of the relationship between this compound structure and function. mdpi.com
Interdisciplinary Research Collaborations
Addressing the multifaceted challenges in this compound research necessitates interdisciplinary collaborations. Research into natural products like this compound spans chemistry, biology, pharmacology, and potentially agricultural science and ecology. Collaborative research networks involving researchers from diverse disciplines can pool expertise, perspectives, and resources to tackle complex problems more effectively. researchgate.netphilarchive.org Overcoming communication barriers and reconciling divergent approaches among researchers from different fields are key aspects of successful interdisciplinary collaboration. researchgate.net Future research on this compound will benefit from collaborations between natural product chemists, synthetic chemists, molecular biologists, pharmacologists, and computational scientists to gain a comprehensive understanding of its biosynthesis, properties, and potential applications. researchgate.netipb.ac.idwarwick.ac.uk
Overcoming Analytical Challenges for this compound Detection and Quantification
Accurate detection and quantification of this compound in various matrices, such as plant tissues, biological samples, or reaction mixtures, are essential for research. Analytical challenges may arise due to its relatively low concentration in natural sources, potential for isomerization or degradation, and the complexity of the sample matrix. Developing sensitive, selective, and robust analytical methods is crucial. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for the analysis of sesquiterpene lactones. mdpi.com Future directions include developing even more sensitive and high-throughput methods, potentially utilizing techniques like UPLC-MS/MS or developing specific antibodies for immunoassay-based detection. researchgate.netplos.orgresearchgate.netmdpi.com Methods for quantitative PCR (qPCR) have been developed for the detection and quantification of genetic material in other biological contexts, highlighting the potential for developing molecular methods related to this compound biosynthesis if the genetic elements are identified. researchgate.netplos.orgresearchgate.netmdpi.com Overcoming these analytical challenges will facilitate research into this compound distribution, metabolism, and pharmacokinetics.
Q & A
Q. How should conflicting solubility data for this compound be addressed in computational modeling?
- Answer :
- Experimental : Re-measure solubility in standardized buffers (e.g., PBS, pH 7.4) using UV-Vis spectrophotometry.
- Computational : Compare logP predictions from multiple software (e.g., ChemAxon, Schrödinger). Perform molecular dynamics simulations to assess aggregation potential. Disclose all force field parameters and solvent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
